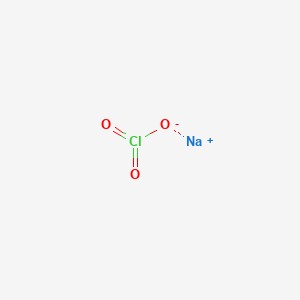
Beta-Funaltrexamin-Hydrochlorid
Übersicht
Beschreibung
β-Funaltrexamine hydrochloride: is a selective and irreversible antagonist of the μ-opioid receptor and κ1-opioid receptor. It is a derivative of naltrexone with a methyl-fumaramide group in the 6-position . This compound is primarily used in research to study opioid receptors and their functions.
Wissenschaftliche Forschungsanwendungen
Chemistry: β-Funaltrexamine hydrochloride is used to study the structure and function of opioid receptors. It helps in understanding the binding mechanisms and the effects of different ligands on these receptors .
Biology: In biological research, this compound is used to investigate the role of opioid receptors in various physiological processes, including pain modulation and addiction .
Medicine: In medical research, β-Funaltrexamine hydrochloride is used to develop new treatments for opioid addiction and pain management. It helps in identifying potential therapeutic targets and evaluating the efficacy of new drugs .
Industry: While its industrial applications are limited, β-Funaltrexamine hydrochloride is used in the development of new pharmaceuticals and in the study of drug-receptor interactions .
Wirkmechanismus
Mechanism: β-Funaltrexamine hydrochloride exerts its effects by irreversibly binding to the μ-opioid receptor and κ1-opioid receptor. This binding prevents the activation of these receptors by endogenous ligands, thereby inhibiting their physiological effects .
Molecular Targets and Pathways: The primary molecular targets of β-Funaltrexamine hydrochloride are the μ-opioid receptor and κ1-opioid receptor. The binding of this compound to these receptors blocks the signaling pathways associated with pain modulation, reward, and addiction .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Beta-Funaltrexamine hydrochloride interacts with μ- and κ1-opioid receptors, showing a high affinity for these receptors with K i values of 0.3 and 0.2 nM, respectively . It is selective for μ- and κ1-opioid receptors over the δ-opioid receptor .
Cellular Effects
In cellular processes, Beta-Funaltrexamine hydrochloride acts as an antagonist, blocking the activity of μ- and κ1-opioid receptors . This can influence cell function by modulating cell signaling pathways related to these receptors.
Molecular Mechanism
At the molecular level, Beta-Funaltrexamine hydrochloride exerts its effects by binding to μ- and κ1-opioid receptors and inhibiting their activity . This binding is irreversible, leading to permanent inactivation of the receptors .
Temporal Effects in Laboratory Settings
Its irreversible binding to opioid receptors suggests that its effects could be long-lasting .
Dosage Effects in Animal Models
In animal models, the effects of Beta-Funaltrexamine hydrochloride can vary with different dosages. For example, it has been shown to inhibit conditioned place preference induced by the μ-opioid receptor agonist endomorphin 1 in mice when administered at a dose of 0.3 µg/animal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-Funaltrexamine hydrochloride involves the modification of naltrexoneThis is achieved through a series of chemical reactions, including esterification and amination .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques. The process requires careful control of reaction conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: β-Funaltrexamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Naltrexone: A reversible antagonist of the μ-opioid receptor.
Naloxone: A competitive antagonist of the μ-opioid receptor.
Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor.
Uniqueness: β-Funaltrexamine hydrochloride is unique due to its irreversible binding to the μ-opioid receptor and κ1-opioid receptor. This irreversible binding provides a longer duration of action compared to reversible antagonists like naltrexone and naloxone .
Eigenschaften
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHUOBUKMPSQR-NQGXHZAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-N-(2,4-dibromophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681031.png)










